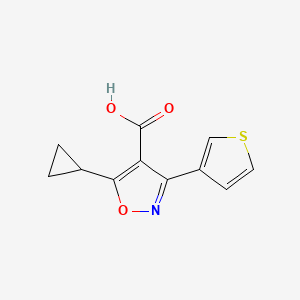

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid

Description

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2.

Properties

IUPAC Name |

5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBIBANZXAKUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The key step in synthesizing 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile). This (3 + 2) cycloaddition forms the isoxazole ring in a regioselective manner.

- Mechanism: The reaction proceeds predominantly via a concerted pericyclic pathway, where the nitrile oxide and alkyne undergo a synchronous bond formation to yield the isoxazole ring without intermediates.

- Catalysts: Traditionally, metal catalysts such as copper(I) or ruthenium(II) complexes are employed to facilitate this reaction, enhancing regioselectivity and yield. However, metal-free routes have been developed to address cost, toxicity, and environmental concerns.

Metal-Catalyzed Synthetic Routes

Copper(I)-Catalyzed Cycloaddition:

- Copper(I) salts (e.g., CuI, CuBr) catalyze the cycloaddition of in situ generated nitrile oxides with alkynes.

- This method offers high regioselectivity and moderate to excellent yields.

- Reaction conditions typically involve mild temperatures (room temperature to reflux), with solvents such as acetonitrile or DMF.

Ruthenium(II)-Catalyzed Cycloaddition:

- Ruthenium catalysts enable the synthesis of 3,4-disubstituted isoxazoles via similar cycloaddition.

- These reactions often require elevated temperatures and inert atmospheres.

- Ruthenium catalysis can tolerate a broader range of functional groups.

- Industrial processes optimize temperature, pressure, and reactant concentrations to maximize yield and purity.

- Microwave-assisted synthesis has been applied to accelerate reaction rates and improve selectivity, reducing reaction times from hours to minutes.

Metal-Free Synthetic Routes

To overcome drawbacks of metal catalysts (toxicity, cost, waste), metal-free synthetic methods have been developed:

- Solid-phase synthesis: Using resin-supported intermediates allows for efficient purification and high throughput.

- Microwave irradiation: Enhances reaction kinetics under metal-free conditions.

- Green solvents and conditions: Employing environmentally benign solvents (e.g., water, ethanol) and mild temperatures.

- These methods achieve moderate to excellent yields (50–70%) with good chemo- and regioselectivity.

Detailed Synthetic Procedure (Representative Example)

A typical synthetic route to this compound involves the following steps:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of alkyne precursor bearing cyclopropyl and thiophene substituents | Sonogashira coupling or other cross-coupling methods | 70–85 | Purity critical for next step |

| 2 | Generation of nitrile oxide in situ from oxime or hydroximoyl chloride | NaOCl or other oxidants, mild base | N/A | Performed immediately before cycloaddition |

| 3 | 1,3-Dipolar cycloaddition of nitrile oxide with alkyne | Cu(I) catalyst or metal-free conditions, solvent DMF or acetonitrile, 60–100 °C, 1–5 h | 60–80 | Microwave irradiation can reduce time |

| 4 | Hydrolysis or purification to obtain carboxylic acid | Acidic or basic workup, recrystallization | 50–70 | Final product isolated as pure acid |

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 25–120 °C | Higher temperature accelerates reaction but may cause side reactions |

| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents favor cycloaddition |

| Catalyst loading | 5–10 mol% Cu(I) salts | Higher catalyst loading improves rate but increases cost |

| Reaction time | 30 min to 5 h | Microwave-assisted synthesis reduces time significantly |

| Base | DIPEA, sodium acetate | Facilitates nitrile oxide generation and stabilizes intermediates |

Comparative Analysis of Metal-Catalyzed vs Metal-Free Methods

| Feature | Metal-Catalyzed | Metal-Free |

|---|---|---|

| Catalyst cost | High (Cu, Ru) | None or inexpensive organocatalysts |

| Environmental impact | Generates metal waste | More eco-friendly, less toxic |

| Reaction time | Moderate (hours) | Shorter with microwave assistance |

| Yield | Generally higher (up to 80%) | Moderate to good (50–70%) |

| Purification complexity | Requires metal removal | Simplified purification |

Research Findings and Challenges

- Metal-catalyzed cycloaddition remains the most efficient for high yields and regioselectivity.

- Metal-free methods are promising for green chemistry but require further optimization for industrial scalability.

- Microwave-assisted synthesis is a valuable tool to enhance reaction rates and reduce environmental footprint.

- The steric effect of the cyclopropyl group at position 5 influences ring conformation and may affect reaction kinetics and product stability.

- Thiophen-3-yl substitution provides electronic effects that impact cycloaddition regioselectivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid span several domains:

Medicinal Chemistry

This compound is being explored for its therapeutic potential in treating various diseases, including:

- Cancer : Studies have shown that isoxazole derivatives can act as anticancer agents by targeting specific receptors and pathways involved in tumorigenesis.

- Inflammation : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Research

Research indicates that this compound can serve as a valuable tool in biological studies:

- Drug Discovery : Its unique structure allows it to be a lead compound in developing new pharmaceuticals targeting specific diseases.

- Mechanistic Studies : Understanding how this compound interacts with biological systems can provide insights into disease mechanisms and potential therapeutic interventions.

Industrial Applications

In addition to its biological significance, this compound has industrial applications:

- Material Science : The compound can be utilized in the synthesis of novel materials with specific properties.

- Catalysis : It may serve as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the S1P signaling pathway, which is crucial for cancer cell proliferation.

Case Study 2: Antimicrobial Properties

Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's unique structure contributed to its ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoxazole-4-carboxylic acid derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Key Observations:

However, its lower electronegativity relative to chlorine may reduce polar interactions . Dichlorophenyl derivatives (e.g., 2,6-dichloro) exhibit strong FXR agonism due to hydrophobic and halogen-bonding interactions with the receptor’s ligand-binding domain .

Steric Considerations :

- The cyclopropyl group at position 5 imposes steric constraints that may stabilize the isoxazole ring conformation, favoring receptor binding .

Pyridyl analogues (e.g., 3,5-dichloro-4-pyridyl) introduce basic nitrogen, altering ionization states under physiological conditions .

Biological Activity

5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (CAS No. 1955531-75-5) is a heterocyclic compound characterized by the presence of an isoxazole ring, a thiophene ring, and a cyclopropyl group. This compound has garnered attention for its diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Receptors

The primary target of this compound is the S1P3 receptor , which plays a crucial role in various cellular processes including cell proliferation and migration. Isoxazole derivatives typically exert their biological effects through interactions with specific receptors and enzymes, modulating their activity.

Biochemical Pathways

Isoxazole compounds are synthesized through various methods, often involving metal catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions. Once synthesized, these compounds can undergo several biochemical transformations that enhance their therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 2.3 | Induces apoptosis via caspase activation |

| HCT116 (Colon cancer) | 4.5 | Arrests cell cycle at G1 phase |

| U-937 (Leukemia) | 10.38 | Modulates p53 expression leading to apoptosis |

These findings suggest that the compound acts as a potent inducer of apoptosis and can selectively target cancer cells while sparing normal cells.

Antioxidant and Antimicrobial Activity

In addition to its anticancer effects, this compound has been shown to possess antioxidant properties. This is particularly relevant in mitigating oxidative stress-related diseases. Furthermore, preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against multiple cancer cell lines using the sulforhodamine B assay. The results indicated that this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting its potential as a lead compound in drug discovery for cancer treatment .

Research on Mechanisms

Further investigations into the mechanism revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers such as cleaved caspase-3 and p53 in MCF-7 cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest and apoptosis in a dose-dependent manner .

Q & A

Q. Advanced

- Core Modifications : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic impacts.

- Thiophene Substitution : Compare 3-thiophenyl vs. 2-thiophenyl or pyridyl analogs (see ).

- Carboxylic Acid Bioisosteres : Test ester, amide, or tetrazole derivatives to improve membrane permeability.

Refer to interaction studies of analogs like 5-(4-cyclopropyl-triazolyl)thiophen-3-amine, which highlight the importance of heterocyclic positioning for target binding .

What advanced analytical methods resolve discrepancies in reported biological data?

Q. Advanced

- Standardized Assays : Use cell-free enzymatic assays (e.g., kinase inhibition) to minimize variability from cell-line differences.

- Purity Verification : Ensure >95% purity via HPLC and LC-MS, as impurities in analogs (e.g., dicloxacillin impurities) can skew results .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

How can computational modeling predict target interactions or metabolic pathways?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) based on thiophene and isoxazole pharmacophores.

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 metabolism. For example, the carboxylic acid group may limit blood-brain barrier penetration, necessitating prodrug design .

What strategies improve compound stability during storage and experimental use?

Basic

Store at –20°C in airtight, light-protected containers. Stability studies on analogs suggest decomposition at >40°C or in basic conditions (pH >9). For aqueous solutions, use buffers (pH 4–6) and avoid prolonged room-temperature exposure .

Advanced

Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC monitoring. Lyophilization may enhance long-term stability for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.